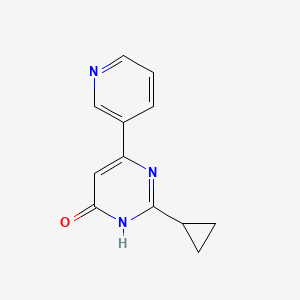

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol

Description

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position

Properties

IUPAC Name |

2-cyclopropyl-4-pyridin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-6-10(9-2-1-5-13-7-9)14-12(15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEDJWUBZBVCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 213.24 g/mol

CAS Number: 1159820-12-8

This compound features a pyrimidine ring with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position, which contributes to its distinct electronic and steric properties.

Chemistry

In the field of chemistry, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in the development of novel materials.

Types of Reactions:

- Oxidation: Can be oxidized to form corresponding N-oxides.

- Reduction: Reduction reactions yield dihydropyrimidine derivatives.

- Substitution: Nucleophilic substitution can introduce different substituents at the pyrimidine ring.

Biology

Biologically, this compound has been studied for its role as an enzyme inhibitor , particularly against cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and inhibition of this enzyme can lead to significant cellular effects, such as:

- Cell Cycle Arrest: Induces halt in cancer cell proliferation.

- Apoptosis: Triggers programmed cell death in cancer cells.

The compound's binding to CDK2 alters various biochemical pathways related to cell growth and death, showcasing its potential in cancer therapy.

Medicine

In medical research, 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is being investigated for its potential as an anticancer agent and an anti-inflammatory drug. Its ability to inhibit specific enzymes makes it a candidate for developing targeted therapies that minimize side effects associated with conventional treatments.

Case Studies:

- Cancer Research: Studies have shown that this compound can effectively induce apoptosis in various cancer cell lines through CDK2 inhibition.

- Inflammatory Disorders: Preliminary research indicates potential benefits in reducing inflammation markers, suggesting broader therapeutic applications.

Industry

In industrial applications, this compound is explored for its utility in developing new materials with specific electronic and optical properties. Its unique structural characteristics make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a fused pyrazole ring.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional nitrogen atoms in the ring system.

2-Amino-4,6-dihydroxypyrimidine: Lacks the cyclopropyl and pyridin-3-yl substituents

Uniqueness

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its potential as a versatile scaffold in drug design and material science .

Biological Activity

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in the context of anti-inflammatory and anti-cancer properties.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structure features a pyrimidine core substituted with a cyclopropyl group and a pyridine moiety, which are critical for its biological activity. The synthesis methods have been optimized to enhance yield and purity, as detailed in various studies .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol. In vitro assays demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds structurally similar to 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol exhibited IC50 values comparable to celecoxib, a well-known COX inhibitor .

Table 1: Comparison of COX Inhibition Potency

| Compound | IC50 (μmol) |

|---|---|

| 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol | TBD |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidine Derivatives | TBD |

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has shown promise in anticancer research. It has been evaluated against various cancer cell lines, where it demonstrated significant cytotoxicity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol on SH-SY5Y neuroblastoma cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that observed for standard chemotherapeutics .

The biological activity of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is attributed to its interaction with specific molecular targets:

- COX Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis and thereby alleviating inflammation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : The compound interferes with cell cycle progression, particularly at the G1/S checkpoint.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the pyridine and cyclopropyl groups significantly influence biological activity. For example, altering substituents on the pyridine ring can enhance selectivity for target enzymes while minimizing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.